Comparative Lipophilicity: 4-Fluoro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde vs. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
The 4-fluoro substituent increases calculated lipophilicity relative to the non-4-fluorinated analog. The target compound exhibits a computed LogP of 2.77 (XLogP3), compared with a LogP range of 2.63–2.69 for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, representing a measurable increase in predicted partition coefficient . This difference, while modest, aligns with the SAR strategy described in the P-CAB literature where increased ClogP was associated with improved stomach-transfer kinetics [1].
| Evidence Dimension | Computed LogP (XLogP3 / ACD LogP) |
|---|---|
| Target Compound Data | LogP = 2.77 (XLogP3, predicted) |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: LogP = 2.63–2.69 (multiple prediction sources) |
| Quantified Difference | ΔLogP ≈ +0.08 to +0.14 |
| Conditions | Computational prediction; no experimental shake-flask logP data located |
Why This Matters
Higher LogP predicts increased membrane permeability and gastric tissue accumulation, which are critical for P-CAB drug design; users targeting fluoropyrrole lead series need the correct LogP starting material to match reported SAR.
- [1] Nishida, H.; et al. Exploration of pyrrole derivatives to find an effective potassium-competitive acid blocker with moderately long-lasting suppression of gastric acid secretion. Bioorg. Med. Chem. 2017, 25 (13), 3447–3460. (Compound 20j: ClogP = 1.95; logD₇.₄ = 0.48; pKa = 8.73, describing the 4-fluoro P-CAB series). View Source
